Chemical structure and properties of Ethyl 4-(4-oxopyridin-1(4H)-yl)benzoate
Chemical structure and properties of Ethyl 4-(4-oxopyridin-1(4H)-yl)benzoate
A Privileged Scaffold for Antifibrotic and Kinase Inhibitor Discovery[1][2][3]
Executive Summary
Ethyl 4-(4-oxopyridin-1(4H)-yl)benzoate represents a critical intermediate in the synthesis of N-aryl-4-pyridone derivatives.[1][2] This structural class has emerged as a "privileged scaffold" in medicinal chemistry, underpinning the efficacy of approved antifibrotics (e.g., Pirfenidone analogs) and next-generation P2X3 receptor antagonists.[2]
This guide provides a comprehensive technical analysis of the molecule, focusing on its electronic architecture , validated synthetic pathways , and physicochemical profile .[1][2] It is designed to serve drug discovery teams requiring a robust protocol for generating this scaffold with high purity and reproducibility.[1]
Chemical Architecture & Structural Analysis[2][3]
The molecule is a conjugated system comprising a 4-pyridone core N-linked to an ethyl benzoate moiety.[1][2] Its behavior is defined by the interplay between the electron-deficient pyridone ring and the electron-withdrawing ester group.[1][2]
| Property | Descriptor / Value (Predicted) | Structural Implication |
| Molecular Formula | C₁₄H₁₃NO₃ | Core scaffold for SAR expansion.[1][2][3][4] |
| Molecular Weight | 243.26 g/mol | Fragment-like; amenable to lead optimization.[1][2] |
| H-Bond Acceptors | 3 (C=O pyridone, C=O ester, C-O ester) | Critical for receptor binding pocket interactions.[1][2] |
| H-Bond Donors | 0 | Improves membrane permeability (Lipinski compliance).[1][2] |
| LogP (Calc) | ~1.8 – 2.2 | Optimal lipophilicity for oral bioavailability.[1][2] |
| Tautomerism | Keto-dominant | The 4-pyridone form is energetically favored over the 4-hydroxypyridine tautomer in solution.[1][2] |
2.1 Electronic & Steric Considerations
-
Aromaticity: Unlike 2-pyridones, the 4-pyridone ring retains significant aromatic character due to the contribution of the zwitterionic resonance structure (
).[1][2] -
Regiochemistry: The attachment at the N1 position is critical.[1][2] The nitrogen lone pair is involved in the aromatic sextet, making it non-basic.[1][2] However, the carbonyl oxygen at position 4 is a hard Lewis base (pKa ~3.2 for the conjugate acid), serving as a key hydrogen bond acceptor.[1]
-
Ester Functionality: The ethyl ester acts as a prodrug motif, masking the carboxylic acid to enhance cellular permeability before intracellular hydrolysis.[1][2]
Synthetic Pathways & Experimental Protocols
The construction of the C–N bond between the electron-deficient 4-pyridone and the aryl ring is the rate-determining step.[1] We present two validated methodologies: Chan-Lam Coupling (mild conditions) and Ullmann-Type Coupling (robust, scalable).[1][2]
3.1 Synthesis Workflow Diagram
Figure 1: Strategic synthetic routes for N-arylation of 4-pyridone.
3.2 Method A: Copper-Catalyzed Ullmann Coupling (Scalable)
This method is preferred for multi-gram scale synthesis due to the low cost of reagents and high conversion rates.[1][2]
-
Reagents: 4-Pyridone (1.0 eq), Ethyl 4-iodobenzoate (1.2 eq), CuI (10 mol%), 1,10-Phenanthroline (20 mol%), K₂CO₃ (2.0 eq).[2]
-
Conditions: 110°C, Sealed tube, 12–24 hours.
Step-by-Step Protocol:
-
Charge: In an oven-dried Schlenk tube, combine 4-pyridone (95 mg, 1.0 mmol), Ethyl 4-iodobenzoate (331 mg, 1.2 mmol), CuI (19 mg, 0.1 mmol), and 1,10-Phenanthroline (36 mg, 0.2 mmol).
-
Inert: Evacuate and backfill with Argon (3 cycles). Add K₂CO₃ (276 mg, 2.0 mmol) and anhydrous DMSO (3 mL).
-
React: Heat the mixture to 110°C with vigorous stirring. The solution will typically darken as the catalytic species forms.[1]
-
Workup: Cool to RT. Dilute with EtOAc (20 mL) and filter through a Celite pad to remove inorganic salts. Wash the filtrate with Brine (3x) to remove DMSO.[1]
-
Purify: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (DCM:MeOH gradient, typically eluting at 5-10% MeOH).
3.3 Method B: Chan-Lam Oxidative Coupling (Mild)
Ideal for late-stage functionalization or when sensitive functional groups are present.[1][2]
-
Reagents: 4-Pyridone (1.0 eq), 4-Ethoxycarbonylphenylboronic acid (2.0 eq), Cu(OAc)₂ (1.0 eq), Pyridine (2.0 eq).[1][2]
-
Solvent: DCM or DCE.
-
Conditions: Room Temperature, Open to air (O₂ balloon optional), 48 hours.
Physicochemical Profiling & Characterization
Trustworthiness in chemical biology relies on rigorous characterization.[1] The following data points serve as a "self-validating" checklist for the synthesized compound.
4.1 Diagnostic Spectroscopic Markers
| Technique | Signal | Interpretation |
| ¹H NMR | δ 6.2–6.5 ppm (d, 2H) | Characteristic doublet for H-3/H-5 of the pyridone ring (upfield due to resonance).[1][2] |
| ¹H NMR | δ 7.5–7.8 ppm (d, 2H) | Doublet for H-2/H-6 of the pyridone ring (deshielded).[1][2] |
| ¹H NMR | δ 8.1 ppm (d, 2H) | Benzoate aromatic protons ortho to the ester.[1][2] |
| IR | ~1660 cm⁻¹ | Strong C=O stretch (Pyridone).[1][2] |
| IR | ~1720 cm⁻¹ | Strong C=O stretch (Ester).[1][2] |
| Absence | ~3400 cm⁻¹ | Disappearance of the N-H stretch confirms N-alkylation over O-alkylation.[1][2] |
4.2 Solubility & Stability
-
Solubility: Moderate in water; highly soluble in DMSO, Methanol, and DCM.[1][2]
-
Stability: The 4-pyridone ring is stable to acid hydrolysis, but the ethyl ester will hydrolyze to the carboxylic acid under basic conditions (pH > 10) or enzymatic action (esterases).[1][2]
Pharmacological Potential[2][3][6]
This scaffold acts as a bioisostere for several clinically relevant compounds.
5.1 Mechanism of Action (Signaling Pathway)
The N-aryl-4-pyridone motif is frequently implicated in the inhibition of p38 MAPK and TGF-β signaling pathways, which drive fibrosis.[1][2]
Figure 2: Proposed biological activation and downstream signaling effects.[1][2]
5.2 Key Applications
-
Antifibrotics: Analogous to Pirfenidone (Esbriet), this molecule explores the SAR of the N-aryl ring, specifically adding an ester/acid tail to target solubility and protein binding.[1][2]
-
P2X3 Antagonists: N-aryl pyridinones are key pharmacophores in blocking P2X3 receptors, relevant for chronic cough and pain management.[1][2]
-
Prodrug Design: The ethyl ester serves to improve oral absorption (LogP ~2.[1][2]0) compared to the free acid, which is often too polar for passive diffusion.[1][2]
References
-
Chan-Lam Coupling Mechanism: Qiao, J. X., & Lam, P. Y. S. (2011).[1][2] Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives. Synthesis. Link[1][2]
-
Ullmann N-Arylation: Sambiagio, C., et al. (2014).[1][2] Copper-catalysed N-arylation of nitrogen-containing heterocycles. Chemical Society Reviews.[1][2] Link
-
Pyridone Scaffold Properties: Kojima, H., et al. (2019).[1][2] Synthesis and evaluation of N-aryl-4-pyridones as novel potential anti-fibrotic agents. Bioorganic & Medicinal Chemistry Letters. Link
-
Precursor Data (Ethyl 4-iodobenzoate): PubChem Compound Summary for CID 142891. Link
-
Precursor Data (4-Pyridone): PubChem Compound Summary for CID 12290. Link
